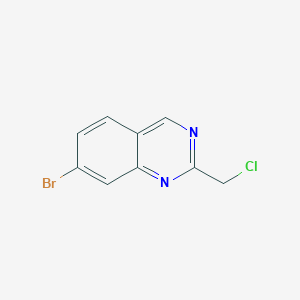

7-Bromo-2-(chloromethyl)quinazoline

Description

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

7-bromo-2-(chloromethyl)quinazoline |

InChI |

InChI=1S/C9H6BrClN2/c10-7-2-1-6-5-12-9(4-11)13-8(6)3-7/h1-3,5H,4H2 |

InChI Key |

PDZOVHROBCMEQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1Br)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 2 Chloromethyl Quinazoline and Analogous Halogenated Quinazolines

De Novo Synthesis of the Quinazoline (B50416) Core with Targeted Halogenation

The formation of the fundamental quinazoline ring system is the initial and crucial phase in synthesizing the target compound. This process is often designed to incorporate a halogen atom at a specific position, such as C-7, from the outset.

Cyclization Reactions for Quinazoline Ring Formation

The construction of the quinazoline scaffold can be achieved through various cyclization strategies, often utilizing transition-metal catalysts to facilitate the reactions. These methods typically involve the condensation of a substituted ortho-aminobenzene derivative with a suitable one-carbon or two-carbon synthon.

Common starting materials for the quinazoline ring include:

2-aminobenzamides

2-aminobenzonitriles nih.govijirset.com

2-aminobenzylamines

(2-aminophenyl)methanols nih.govmdpi.com

2-aminobenzaldehydes or ketones nih.gov

These precursors undergo cyclization with reagents like aldehydes, amides, or nitriles. nih.govmdpi.comresearchgate.netnih.gov For instance, a copper-catalyzed one-pot tandem reaction between aldehydes, (2-aminophenyl)methanols, and ammonium (B1175870) chloride can yield 2-substituted quinazolines. nih.gov Similarly, palladium-catalyzed reactions involving 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a versatile route to diverse quinazolines. nih.gov Iron-catalyzed cascade synthesis from 2-aminobenzyl alcohols and benzylamines under aerobic conditions is another effective method. mdpi.com

Table 1: Selected Cyclization Methodologies for Quinazoline Ring Synthesis

| Starting Material(s) | Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | - | Palladium catalyst | 2,4-Disubstituted quinazolines nih.gov |

| (2-Aminophenyl)methanols, Aldehydes, NH4Cl | TEMPO, Cerium trinitrate | Copper catalyst | 2-Substituted quinazolines nih.gov |

| 2-Aminobenzyl alcohols, Benzylamines | - | FeBr2, Aerobic oxidation | 2-Aryl/heteroaryl quinazolines mdpi.com |

| 2-Aminobenzyl alcohols, Primary amides | NNN-tridentate ligand | Mn(I) catalyst | 2-Substituted quinazolines nih.gov |

| o-Aminobenzamides, Aldehydes | - | Aerobic oxidative cyclization | Quinazolin-4(3H)-ones researchgate.net |

Direct Halogenation Strategies for the Quinazoline Scaffold (e.g., Bromination)

Direct halogenation of a pre-formed quinazoline or quinazolinone ring is a viable strategy for introducing bromine or chlorine atoms. This approach often relies on C-H bond activation, typically catalyzed by a transition metal like palladium. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly employed as the halogen source.

An efficient method for the ortho-halogenation of 2-arylquinazolines utilizes N-halosuccinimides with Pd(II)-catalyzed C-H bond activation. researchgate.net This protocol is highly regioselective and does not require additional ligands or oxidants, proving effective for a broad range of quinazoline substrates. researchgate.net Similarly, a palladium-catalyzed ortho-selective halogenation has been described for quinazolinone scaffolds, using N-halosuccinimide as both the halogen source and an oxidant. nih.gov

Regioselective Introduction of Bromo Substituents (e.g., at C-7)

Achieving regioselectivity, particularly for substitution at the C-7 position, is paramount. While direct C-7 halogenation can be challenging due to the electronic properties of the quinazoline ring, a more common and controlled approach is to begin the synthesis with a precursor that already contains the bromine atom at the desired position.

For the synthesis of 7-bromo-substituted quinazolines, a frequently used starting material is a 5-bromo-substituted anthranilic acid derivative, such as 5-bromoanthranilic acid or 4-bromo-2-aminobenzoic acid. nih.gov The bromine atom on this precursor directs its own position in the final quinazoline product. For example, reacting 5-bromoanthranilic acid with phenyl isothiocyanate is a key step in the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, a precursor for other 6-bromo quinazoline derivatives. nih.gov The synthesis of 2-chloromethyl-7-bromoquinazolin-4(3H)-one specifically utilizes 4-bromo-2-aminobenzoic acid as the starting material. nih.gov This ensures the bromine atom is unambiguously placed at the 7-position of the resulting quinazolinone ring.

Introduction of the Chloromethyl Moiety at C-2 of Quinazoline Derivatives

The installation of the chloromethyl group at the C-2 position is another critical transformation. This can be accomplished either during the initial ring formation or by modifying a pre-existing quinazoline derivative.

Chloromethylation Reactions and Precursor Requirements

The most direct method for introducing the 2-(chloromethyl) group involves using a reagent that contains the chloroacetyl or chloromethylnitrile moiety during the cyclization step. Chloroacetonitrile (B46850) is a key precursor for this purpose. ijirset.comnih.govmdpi.comnih.govresearchgate.net When reacted with an anthranilic acid derivative, chloroacetonitrile provides the necessary carbon and chlorine atoms to form the 2-(chloromethyl) substituent as the quinazolinone ring is constructed. nih.govmdpi.comnih.govresearchgate.net

Another approach involves the reaction of 1-(2-aminophenyl)ethanone with chloroacetonitrile in the presence of HCl gas under anhydrous conditions to yield a 2-chloromethyl-4-methyl-quinazoline. ijirset.com This intermediate can then be further functionalized. ijirset.com

Specific Synthetic Routes to 2-(Chloromethyl)quinazolines

An improved one-step synthesis for 2-chloromethyl-4(3H)-quinazolinones involves the condensation of various o-anthranilic acids with chloroacetonitrile. nih.govmdpi.comnih.govresearchgate.net This method has been shown to be efficient for a range of substituted anthranilic acids, including those with electron-withdrawing and electron-donating groups. nih.gov For the synthesis of 7-Bromo-2-(chloromethyl)quinazoline, the process would start with 4-bromo-2-aminobenzoic acid, which reacts with chloroacetonitrile to form 2-chloromethyl-7-bromoquinazolin-4(3H)-one. nih.gov

Table 2: Synthesis of Substituted 2-Chloromethyl-4(3H)-quinazolinones

| Starting Material (Substituted o-Anthranilic Acid) | Product | Yield |

|---|---|---|

| o-Anthranilic acid | 2-Chloromethyl-4(3H)-quinazolinone | 88% nih.gov |

| 4-Bromo-2-aminobenzoic acid | 2-Chloromethyl-7-bromoquinazolin-4(3H)-one | 72% nih.gov |

| 4-Chloro-2-aminobenzoic acid | 2-Chloromethyl-7-chloroquinazolin-4(3H)-one | 78% nih.gov |

| 4-Fluoro-2-aminobenzoic acid | 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one | 74% nih.gov |

| 4-(Trifluoromethyl)-2-aminobenzoic acid | 2-Chloromethyl-7-(trifluoromethyl)quinazolin-4(3H)-one | 70% nih.gov |

Once the 2-chloromethyl-4(3H)-quinazolinone intermediate is formed, the final step to obtain the target 7-Bromo-2-(chloromethyl)quinazoline involves the conversion of the 4-oxo group to a chloro group, thereby aromatizing the pyrimidine (B1678525) ring. This is a standard transformation typically achieved by treating the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step replaces the hydroxyl group of the tautomeric 4-hydroxyquinazoline form with a chlorine atom, which is then typically removed or replaced in subsequent reactions, or in this case, leads to the fully aromatic quinazoline ring.

Convergent and Divergent Synthetic Approaches to 7-Bromo-2-(chloromethyl)quinazoline

The synthesis of complex molecules like 7-Bromo-2-(chloromethyl)quinazoline can be approached through either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. This approach is often efficient as it allows for the parallel construction of molecular complexity. For instance, a convergent route to a 7-bromo-quinazoline derivative might involve the separate preparation of a brominated anthranilic acid derivative and a side-chain precursor, followed by a final cyclization step. A Vilsmeier-Haack-based carbo-annulation strategy represents a convergent and versatile protocol that enables the rapid assembly of diverse quinazoline chemotypes through an efficient bond-forming process rsc.org.

In contrast, a divergent synthesis begins with a common intermediate that is progressively diversified to yield a library of structurally related compounds. This strategy is particularly valuable for structure-activity relationship studies. Starting from a core intermediate like 2-amino-4-bromobenzonitrile, one could introduce various functionalities at the 2-position, including the chloromethyl group, to generate a range of 7-bromoquinazoline analogs. Divergent protocols have been successfully developed for related heterocyclic systems like isoquinolino[1,2-b]quinazolinone, demonstrating the power of this approach to rapidly access diverse scaffolds from a common starting point nih.gov. Similarly, a divergent method for synthesizing functionalized quinolines from aniline and amino acids highlights the potential for creating molecular diversity from simple, renewable precursors under metal-free conditions organic-chemistry.org.

Catalytic Systems and Reaction Conditions in Quinazoline Synthesis

The construction of the quinazoline ring system is often facilitated by catalytic methods that promote efficiency, selectivity, and sustainability. Both transition metal-catalyzed and metal-free protocols have been extensively developed for this purpose.

Transition Metal-Catalyzed Methods (e.g., Copper, Palladium)

Transition metals, particularly copper and palladium, are powerful catalysts for the C-N and C-C bond formations required in quinazoline synthesis. nih.govmdpi.com These metals offer unique catalytic cycles that enable transformations not readily achievable through other means.

Copper-Catalyzed Syntheses: Copper catalysis is a cost-effective and versatile tool for synthesizing quinazolines. One common strategy involves the cascade reaction of (2-aminophenyl)methanols with aldehydes or nitriles. organic-chemistry.org For example, a simple and efficient ligand-free, copper-catalyzed approach utilizes readily available (2-bromophenyl)methylamines and amides as starting materials. organic-chemistry.org The reaction proceeds through a sequential Ullmann-type coupling and aerobic oxidation to afford the quinazoline derivatives. organic-chemistry.orgacs.org This method is advantageous due to the use of inexpensive CuBr as the catalyst and air as a green oxidant. organic-chemistry.org Another copper-catalyzed method involves the reaction of o-iodobenzaldehydes with amidine hydrochlorides, which proceeds under mild, one-pot, and ligand-free conditions. nih.gov

Palladium-Catalyzed Syntheses: Palladium catalysts are renowned for their high efficiency in cross-coupling reactions, which are widely applied in the synthesis of complex heterocyclic systems. nih.gov Palladium-catalyzed methods for quinazoline synthesis often involve multi-component reactions, allowing for the rapid construction of the core structure with various substituents. For instance, a one-pot synthesis of quinazoline derivatives has been developed using palladium catalysis. nih.govnih.gov Suzuki cross-coupling reactions, catalyzed by palladium complexes like Pd(dppf)Cl₂, are effective for creating C-C bonds, for example, by coupling bromo-substituted quinazolines with boronic esters to generate highly conjugated systems. proquest.com These reactions typically proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. proquest.com

Table 1: Examples of Transition Metal-Catalyzed Quinazoline Synthesis

| Catalyst System | Starting Materials | Key Features |

| CuBr / Air | (2-bromophenyl)methylamines and amidine hydrochlorides | Inexpensive catalyst, uses air as an oxidant, ligand-free. organic-chemistry.org |

| Cu(I) / K₂CO₃ | 2-bromophenyl methylamines and amides | Ligand-free Ullmann-type coupling followed by aerobic oxidation. nih.gov |

| Pd(OAc)₂ / Cs₂CO₃ | Amines, isocyanides, carbodiimides | Three-component tandem reaction for diverse quinazolines. nih.gov |

| Pd(dppf)Cl₂ / Na₂CO₃ | Bromo-quinazolines and boronic acid pinacol esters | Suzuki cross-coupling for C-C bond formation. proquest.com |

Metal-Free Synthetic Protocols

Driven by the principles of green chemistry, metal-free synthetic methods have emerged as attractive alternatives to transition metal catalysis, avoiding concerns of metal toxicity and cost. scilit.com These protocols often utilize readily available, environmentally benign reagents and catalysts.

One notable metal-free approach involves the oxidative condensation of o-aminobenzylamines with benzylamines, catalyzed by salicylic acid derivatives. nih.govfrontiersin.org This method is part of a multistep reaction sequence that includes oxidative imine synthesis, intermolecular condensation, intramolecular cyclization, and aromatization. nih.govfrontiersin.org Another strategy employs molecular iodine under an oxygen atmosphere to catalyze the amination of the benzylic sp³ C-H bond in the reaction of 2-aminobenzophenones with aryl amines. mdpi.com Furthermore, oxidant- and base-free methods have been developed, such as the reaction of 2-aminobenzylamine with oxalic acid dihydrate, which serves as an in situ C1 source, highlighting the atom economy of such processes. mdpi.com Phenyliodine(III) diacetate (PIDA) can also mediate intramolecular C-H bond cycloamination to form fused quinazoline systems like benzimidazo[1,2-c]quinazolines, achieving a direct oxidative C–N bond formation. acs.org

Table 2: Comparison of Metal-Free Quinazoline Synthesis Methods

| Reagent/Catalyst | Starting Materials | Reaction Type | Advantages |

| 4,6-dihydroxysalicylic acid | o-aminobenzylamine and benzylamine | Oxidative condensation | Green oxidation, scalable. nih.govfrontiersin.org |

| Molecular Iodine / O₂ | 2-aminobenzyl alcohol and benzylamine | Benzylic sp³ C-H bond amination | Sustainable, uses molecular iodine. mdpi.com |

| Oxalic acid dihydrate | 2-aminobenzylamine | In situ condensation and oxidation | Oxidant- and base-free, atom-economical. mdpi.com |

| Phenyliodine(III) diacetate (PIDA) | 4-anilinoquinazoline | Intramolecular C–H amination | Direct oxidative C–N bond formation. acs.org |

Advanced Reactivity and Chemical Transformations of 7 Bromo 2 Chloromethyl Quinazoline

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group at the C2 position of the quinazoline (B50416) ring is analogous to a benzylic halide, making it a potent electrophile susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility as an intermediate for introducing diverse functional groups onto the quinazoline scaffold.

Reactions with Heteroatom Nucleophiles (e.g., Amines, Thiols, Alcohols, Azides)

The electrophilic carbon of the chloromethyl group readily undergoes SN2 reactions with various heteroatom nucleophiles.

Amines : Primary and secondary amines, including aliphatic and aromatic variants, can displace the chloride to form the corresponding (aminomethyl)quinazoline derivatives. For instance, analogous compounds like 2-chloromethyl-4-methyl-quinazoline are known to react with different amine derivatives in the presence of a base to furnish the corresponding substituted aminomethyl quinazolines. ijirset.comresearchgate.net This reaction is fundamental for constructing libraries of compounds with potential biological activity.

Thiols : Thiol nucleophiles react efficiently to yield (thiomethyl)quinazoline derivatives. While direct examples with the title compound are sparse, the reaction of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one with various alkyl halides demonstrates the facile formation of C-S bonds on the quinazoline scaffold, suggesting the reverse reaction with a thiol nucleophile and the chloromethyl group is equally favorable. nih.gov

Alcohols : Alcohols and alkoxides serve as oxygen nucleophiles to produce ethers. The synthesis of 2-hydroxymethyl-4(3H)-quinazolinones from 2-chloromethyl-4(3H)-quinazolinone precursors in a one-pot synthesis implies a substitution reaction with a hydroxide (B78521) source. nih.govmdpi.com

Azides : The azide (B81097) ion (N₃⁻), typically from sodium azide, is an excellent nucleophile for this transformation. The reaction of halo-derivatives with sodium azide is a well-established method for creating azidomethyl compounds. beilstein-journals.org For example, 2-(bromomethyl)oxazoles are readily converted to 2-(azidomethyl)oxazoles using sodium azide, a transformation highly analogous to the expected reactivity of 7-bromo-2-(chloromethyl)quinazoline. beilstein-journals.orgnih.gov These azido-derivatives are valuable intermediates themselves, often used in "click chemistry" or for reduction to primary amines. mdpi.com

Formation of C-N, C-S, C-O Bonds at the Chloromethyl Position

The nucleophilic substitution reactions described above are the primary methods for forging new carbon-heteroatom bonds at the C2-methyl position of the quinazoline core.

C-N Bond Formation : This is achieved by reacting 7-bromo-2-(chloromethyl)quinazoline with ammonia, primary/secondary amines, or azide salts. These reactions are typically performed in a polar solvent, often with a non-nucleophilic base to neutralize the HCl byproduct. ijirset.comresearchgate.net

C-S Bond Formation : The reaction with thiols or thiolate salts leads to the formation of a stable thioether linkage. nih.gov

C-O Bond Formation : Alkoxides or hydroxides can be used to displace the chloride, resulting in the formation of ethers and alcohols, respectively. mdpi.com

The table below summarizes representative nucleophilic substitution reactions based on the reactivity of analogous 2-(chloromethyl)quinazoline (B1630927) systems.

| Nucleophile | Reagent Example | Resulting Bond | Product Class | Reference Analogy |

|---|---|---|---|---|

| Amine | Piperidine | C-N | 2-(Piperidin-1-ylmethyl)quinazoline | researchgate.net |

| Thiol | Ethanethiol | C-S | 2-((Ethylthio)methyl)quinazoline | nih.gov |

| Hydroxide | NaOH(aq) | C-O | (7-Bromoquinazolin-2-yl)methanol | mdpi.com |

| Azide | Sodium Azide (NaN₃) | C-N | 2-(Azidomethyl)-7-bromoquinazoline | beilstein-journals.orgnih.gov |

Intramolecular Cyclizations Facilitated by Chloromethyl Reactivity

The reactive chloromethyl group can also participate in intramolecular reactions to form fused heterocyclic systems. If the quinazoline is first substituted with a nucleophile that contains a second reactive site, an intramolecular cyclization can be initiated. For example, reaction of 7-bromo-2-(chloromethyl)quinazoline with a bifunctional nucleophile like ethanolamine (B43304) would produce an intermediate, N-(2-hydroxyethyl)-1-(7-bromoquinazolin-2-yl)methanamine. This intermediate, upon treatment with a base, could undergo an intramolecular SN2 reaction where the hydroxyl group attacks the carbon of the newly formed aminomethyl group is not the intended reaction, rather the hydroxyl group would attack an electrophilic center. A more plausible cyclization would involve the initial nucleophilic attack by the amine of ethanolamine on the chloromethyl group, followed by a subsequent intramolecular cyclization of the tethered hydroxyl group onto an appropriate electrophilic site on the quinazoline ring, if one were available or could be generated.

More directly, the synthesis of tricyclic quinazolinones has been demonstrated through the intramolecular cyclization of precursors like 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones, highlighting the propensity of the quinazoline system to form fused rings. nih.gov This principle suggests that a suitably designed substituent, introduced via the chloromethyl handle, could readily cyclize back onto the quinazoline core to create novel, complex polycyclic structures.

Metal-Catalyzed Cross-Coupling Reactions at the Bromo-Substituted Quinazoline Core

The C7-bromo substituent provides a second, distinct reaction site on the molecule, ideal for modern palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the attachment of a wide variety of aryl, vinyl, or alkynyl groups to the quinazoline benzene (B151609) ring.

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura reaction is a highly efficient method for forming C-C bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide. The 7-bromo position of the quinazoline is well-suited for this transformation. Research on analogous bromo-substituted quinazolinone derivatives shows that these compounds undergo Suzuki-Miyaura coupling in high yields. The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), in the presence of a base like sodium carbonate (Na₂CO₃) and a suitable solvent system, often a mixture of an organic solvent and water.

This reaction has been used to synthesize a variety of 7-aryl-quinazolines, which are of interest as potential cholinesterase inhibitors and for other medicinal applications. The conditions are generally mild and tolerant of many functional groups, making it a robust and versatile synthetic tool.

The table below details typical conditions for Suzuki-Miyaura cross-coupling reactions performed on a closely related bromo-quinazoline substrate.

| Boronic Acid | Catalyst | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water (1:1) | 40-45 °C, 3 h | ijirset.com |

| 4-Cyanophenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water (2:1) | 40-45 °C, 3 h | ijirset.com |

| (3,4,5-Trimethoxyphenyl)boronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water (2:1) | 40-45 °C, 0.5 h | ijirset.com |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | Reflux, 12 h | organic-chemistry.org |

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction would couple a terminal alkyne at the C7 position of 7-bromo-2-(chloromethyl)quinazoline, leading to 7-alkynyl derivatives. The reaction is typically catalyzed by a dual system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI) co-catalyst. organic-chemistry.orgnih.gov An amine, such as triethylamine (B128534) or diethylamine, is used as the base and often as the solvent. wikipedia.org

The reaction proceeds under mild conditions, often at room temperature, and is a cornerstone of synthetic chemistry for creating conjugated enynes and arylalkynes. libretexts.org In cases of di-halogenated quinolines, the reaction shows selectivity, typically reacting at the more labile iodide position before the bromide, but bromo-substituents are readily coupled. libretexts.org Copper-free Sonogashira protocols have also been developed. nih.govbeilstein-journals.org This reaction provides a direct route to introducing alkynyl moieties, which are themselves versatile functional groups for further chemical transformations.

The table below outlines representative conditions for Sonogashira cross-coupling reactions.

| Alkyne | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|

| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Triethylamine | THF/DMF | wikipedia.orgnih.gov |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | libretexts.org |

| Terminal Alkyne | Pd(OAc)₂ / P(p-tol)₃ (Copper-free) | DBU | THF | beilstein-journals.org |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMF | beilstein-journals.org |

Heck and Stille Cross-Coupling Reactions

The bromine atom at the 7-position of the quinazoline ring serves as a key handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions such as the Heck and Stille reactions.

The Heck reaction facilitates the vinylation of aryl halides. beilstein-journals.org For substrates like 7-Bromo-2-(chloromethyl)quinazoline, the reaction would involve coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. While aryl bromides are cost-effective and stable starting materials, their use in Heck reactions can be challenging due to potential side reactions like dehalogenation. beilstein-journals.org To mitigate this and improve reaction yields, additives such as tetrabutylammonium (B224687) bromide (TBAB) can be employed. beilstein-journals.org

The Stille coupling is a highly versatile method for creating C-C bonds by reacting an organostannane reagent with a halide. organic-chemistry.org This reaction is noted for its tolerance of a wide variety of functional groups. The reaction of 7-Bromo-2-(chloromethyl)quinazoline with an appropriate organotin compound, catalyzed by a palladium complex like Pd(OAc)₂ with an XPhos ligand, would be expected to proceed efficiently. nih.gov The Stille reaction can be particularly advantageous over other coupling methods when dealing with sterically demanding substrates or when trying to avoid side reactions. nih.gov A general drawback, however, is the toxicity associated with organotin compounds. organic-chemistry.org

Table 1: Overview of Heck and Stille Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Key Feature |

|---|---|---|---|

| Heck Reaction | Alkene | Pd(0) catalyst, Base, Additives (e.g., TBAB) beilstein-journals.org | Forms a C(sp²)-C(sp²) vinyl bond. beilstein-journals.org |

| Stille Reaction | Organostannane (R-SnR'₃) | Pd(OAc)₂/XPhos, CsF nih.gov | Highly versatile with broad functional group tolerance. organic-chemistry.orgnih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of pharmaceuticals and agrochemicals. mychemblog.com The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the direct formation of C-N bonds between aryl halides and amines. mychemblog.comyoutube.com This reaction has revolutionized the synthesis of arylamines due to its efficiency and broad scope compared to older methods. mychemblog.comyoutube.com

The process involves the oxidative addition of the aryl bromide (7-Bromo-2-(chloromethyl)quinazoline) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. mychemblog.com

Studies on the closely related 6-bromo-2-chloroquinoline (B23617) scaffold have demonstrated that selective Buchwald-Hartwig amination at the aryl bromide position is achievable even in the presence of another halogenated site (a heteroaryl chloride). nih.gov This selectivity is crucial for the controlled functionalization of di-halogenated precursors. nih.gov For 7-Bromo-2-(chloromethyl)quinazoline, this reaction would allow for the introduction of a wide range of primary and secondary amines at the 7-position, a key step in building molecular complexity. mychemblog.comorganic-chemistry.org

Catalyst Design and Ligand Effects in Cross-Coupling

The success and efficiency of palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, are critically dependent on the choice of ligands coordinated to the palladium center. mychemblog.comyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands by the Buchwald group, such as XPhos, SPhos, and RuPhos, has dramatically improved the scope and efficiency of these transformations. youtube.com

These ligands serve multiple functions:

Stabilize the Palladium Catalyst: They prevent the precipitation of palladium black.

Enhance Oxidative Addition: Their electron-donating properties increase the electron density on the palladium, facilitating its insertion into the carbon-bromine bond. youtube.com

Promote Reductive Elimination: Their steric bulk helps to bring the coupled fragments together, encouraging the final bond-forming step. youtube.com

The rational design of ligands allows for the fine-tuning of catalyst properties to suit specific substrates and reaction types. youtube.comorganic-chemistry.org The choice of ligand can influence reaction rates, catalyst turnover numbers, and selectivity, especially when dealing with challenging or multifunctional substrates like 7-Bromo-2-(chloromethyl)quinazoline. organic-chemistry.org

Table 2: Selected Ligands for Buchwald-Hartwig Amination

| Ligand Name | Abbreviation/Type | Key Feature |

|---|---|---|

| (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | XPhos | Bulky, electron-rich biaryl phosphine ligand. youtube.com |

| (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | SPhos | Another effective biaryl phosphine ligand. youtube.com |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | IPr | A bulky N-heterocyclic carbene (NHC) ligand. organic-chemistry.org |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | A classic bidentate phosphine ligand. mychemblog.com |

Functional Group Interconversions on the Quinazoline Ring System

Beyond cross-coupling at the C7-position, the quinazoline core allows for other transformations.

Redox Reactions of Quinazoline Substituents

Information regarding specific redox reactions (oxidation or reduction) involving the substituents of 7-Bromo-2-(chloromethyl)quinazoline is not detailed in the surveyed scientific literature. Such transformations would theoretically include, for example, the oxidation of the chloromethyl group to an aldehyde or carboxylic acid, or its reduction. However, specific methodologies and outcomes for this particular compound are not readily documented.

Derivatization of the Quinazoline Nitrogen Atoms

The two nitrogen atoms (N1 and N3) within the quinazoline ring are potential sites for further chemical modification, such as alkylation or acylation, leading to quinazolinium salts. In related quinazolin-4-one systems, the nitrogen at the 3-position is often substituted as part of the synthetic strategy. For instance, the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one involves the introduction of a phenyl group at the N3 position. nih.gov While 7-Bromo-2-(chloromethyl)quinazoline lacks the 4-oxo group of a quinazolinone, the fundamental chemistry of the heterocyclic nitrogens suggests they are available for derivatization, although specific examples for this exact scaffold are not prevalent in the reviewed literature.

Strategic Applications of 7 Bromo 2 Chloromethyl Quinazoline As a Key Building Block in Organic Synthesis

Synthesis of Novel Polyfunctionalized Quinazoline (B50416) Scaffolds

The dual reactivity of 7-Bromo-2-(chloromethyl)quinazoline makes it an ideal starting material for creating diverse, polyfunctionalized quinazoline derivatives. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, phenols, and thiols. This allows for the straightforward introduction of various side chains and functional groups at the 2-position of the quinazoline ring.

For instance, related 2-chloromethyl quinazoline derivatives are used to synthesize a variety of substituted compounds. The reaction of 2-chloromethyl-4-methyl-quinazoline with different nitrogen-containing heterocycles like piperazine, piperidine, and morpholine (B109124) yields a series of new quinazoline derivatives. researchgate.net This highlights the utility of the chloromethyl group as a handle for diversification.

Similarly, the bromine atom at the 7-position provides a strategic site for modification, typically through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This enables the introduction of aryl, vinyl, or alkynyl groups, further expanding the structural diversity of the resulting scaffolds. The synthesis of N-(2-((7-bromo-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide from related precursors demonstrates how the quinazoline framework can be elaborated into complex, multi-ring systems with potential biological activity. nih.gov

The following table summarizes examples of how related 2-chloromethyl quinazoline scaffolds are used to create polyfunctionalized derivatives.

| Starting Material | Reagent | Product | Reference |

| 2-Chloromethyl-4-methyl-quinazoline | Piperazine-1-carboxylic acid tert-butyl ester | 4-(4-Methyl-quinazolin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester | researchgate.net |

| 2-Chloromethyl-4-methyl-quinazoline | Morpholine | 4-Methyl-2-morpholin-4-ylmethyl-quinazoline | researchgate.net |

| 2-Chloromethyl-4-methyl-quinazoline | nih.govacs.orgnih.govtriazole | 4-Methyl-2- nih.govacs.orgnih.govtriazol-1-ylmethyl-quinazoline | researchgate.net |

Construction of Fused Heterocyclic Systems Incorporating the Quinazoline Moiety (e.g., Benzodiazepines, Benzimidazoquinazolines)

The reactive nature of the 2-chloromethyl group is instrumental in the construction of fused heterocyclic systems, where the quinazoline core is annulated with another ring. This strategy leads to the formation of complex polycyclic structures, which are of significant interest in medicinal chemistry.

Benzodiazepines: The synthesis of benzodiazepine (B76468) systems can be achieved through the reaction of quinazoline precursors. For example, the rearrangement of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide has been shown to produce 2-amino derivatives of 7-chloro-5-phenyl-3H-1,4-benzodiazepine 4-oxide. acs.org This type of ring expansion, where the chloromethyl group is key to forming the seven-membered diazepine (B8756704) ring, illustrates a powerful method for building these fused systems. While this example uses a quinazoline oxide, it establishes the principle that the 2-chloromethyl group is a viable synthon for accessing the 1,4-benzodiazepine (B1214927) framework. acs.orgnih.govrsc.org

Benzimidazoquinazolines: Benzimidazoquinazolines are another important class of fused heterocycles. Their synthesis often involves the intramolecular cyclization of appropriately substituted quinazolines. A streamlined, one-pot synthesis of N-alkyl benzimidazoquinazolinone derivatives has been developed using a copper-catalyzed C-N bond formation protocol. nih.gov In this approach, a precursor like 3-(2-aminophenyl)quinazolin-4(3H)-one reacts with alkyl halides (e.g., a bromomethyl-substituted benzene) to form the fused benzimidazo[2,1-b]quinazolin-12(6H)-one core. nih.gov The reactivity of a halomethyl group is central to this cyclization, suggesting that 7-Bromo-2-(chloromethyl)quinazoline could serve as a valuable precursor for analogous fused systems, potentially leading to novel benzimidazoquinazolines. nih.govnih.gov

Precursor for Chiral Quinazoline Derivatives and Catalysts

The modification of the 7-Bromo-2-(chloromethyl)quinazoline scaffold can lead to the development of chiral molecules that can serve as catalysts in asymmetric synthesis. The introduction of chirality can be achieved by reacting the chloromethyl group with a chiral nucleophile or by attaching a chiral auxiliary that directs subsequent transformations.

Chiral phase-transfer catalysis is a powerful technique in asymmetric synthesis, employing chiral onium salts (typically ammonium (B1175870) or phosphonium) to facilitate reactions between reactants in immiscible phases. nih.gov Catalysts derived from natural products, such as Cinchona alkaloids, are particularly prominent. austinpublishinggroup.com These catalysts form a chiral ion pair with a prochiral nucleophile, guiding the approach of an electrophile to create a new stereocenter with high enantioselectivity. nih.govaustinpublishinggroup.com

While direct examples employing 7-Bromo-2-(chloromethyl)quinazoline for this purpose are not prevalent in the literature, its structure is well-suited for creating such catalysts. The chloromethyl group can be used to quaternize the nitrogen atom of a chiral amine, such as a Cinchona alkaloid derivative, to generate a chiral quaternary ammonium salt. The resulting catalyst would feature the quinazoline moiety as a key part of its structure, potentially influencing its steric and electronic properties and, consequently, its catalytic activity and selectivity in asymmetric reactions like alkylations and Michael additions. researchgate.net The development of such catalysts represents a promising area for future research. youtube.com

Integration into Multi-Component Reactions for Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. nih.govyoutube.com They allow for the rapid construction of complex molecules from simple precursors.

The quinazoline scaffold has been successfully integrated into MCRs. For example, the Ugi four-component reaction (Ugi-4CR) has been utilized in a two-step protocol to generate diverse polycyclic quinazolinones. nih.gov This approach involves an initial Ugi reaction followed by a palladium-catalyzed annulation to build the final complex structure. nih.gov Another study details a sustainable MCR for synthesizing quinazolinones by coupling aryl iodides, a carbonyl source, and 2-aminobenzamide (B116534) using a magnetic palladium catalyst. frontiersin.org

Given its structure, 7-Bromo-2-(chloromethyl)quinazoline is a prime candidate for incorporation into novel MCRs. The reactive chloromethyl group could potentially act as an electrophilic component, while the bromo-substituted ring could participate in subsequent or tandem catalytic cycles. Designing an MCR around this building block could provide a highly efficient pathway to novel, complex, and diverse quinazoline-based molecular libraries.

Theoretical and Computational Chemistry Studies on 7 Bromo 2 Chloromethyl Quinazoline and Its Analogues

Electronic Structure Analysis and Quantum Chemical Characterization

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

There are no specific published Density Functional Theory (DFT) calculations detailing the optimized molecular geometry, bond lengths, bond angles, or stability of 7-Bromo-2-(chloromethyl)quinazoline. While DFT has been employed in studies of other quinazoline (B50416) derivatives, such as 6-bromo-quinazolin-4-one analogues, the specific computational outputs required for a detailed analysis of the title compound are not accessible in the public literature. Such calculations would be crucial for understanding the foundational electronic properties and structural parameters of the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Similarly, a specific Frontier Molecular Orbital (FMO) analysis for 7-Bromo-2-(chloromethyl)quinazoline, which would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported. This type of analysis is fundamental for predicting the molecule's reactivity, identifying potential sites for nucleophilic and electrophilic attack, and understanding its kinetic stability. Without these calculations, predictions about its chemical behavior remain speculative.

Computational Mechanistic Elucidation of Reaction Pathways

Transition State Analysis for Synthetic Transformations

No computational studies detailing the transition state analysis for synthetic transformations involving 7-Bromo-2-(chloromethyl)quinazoline are available. Such analyses are critical for understanding the energy barriers and reaction mechanisms of its formation or subsequent reactions, particularly those involving the reactive chloromethyl group.

Prediction of Regioselectivity and Stereoselectivity in Reactions

In the absence of mechanistic studies and transition state analysis, there are no computational predictions regarding the regioselectivity or stereoselectivity of reactions involving 7-Bromo-2-(chloromethyl)quinazoline. Theoretical calculations could provide invaluable insights into the preferred reaction pathways and the formation of specific isomers.

Molecular Modeling and Simulation Approaches

While molecular modeling and docking are commonly used for quinazoline derivatives in the context of drug design, specific molecular dynamics simulations or other advanced modeling approaches for 7-Bromo-2-(chloromethyl)quinazoline are not documented in the available literature. These simulations could provide a deeper understanding of its conformational dynamics and interactions in various environments.

Molecular Docking for Ligand-Target Interactions (Mechanistic Insight)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method provides crucial insights into the binding modes and interactions that govern the ligand-target recognition process, which is fundamental to understanding the potential mechanism of action for a compound.

For quinazoline derivatives, molecular docking studies have been extensively performed to explore their interactions with various biological targets. A primary focus has been on protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a significant target in cancer therapy. nih.govresearchgate.net Docking simulations of quinazoline analogues into the ATP-binding site of EGFR have revealed key interactions. For instance, the nitrogen atoms within the quinazoline core often act as hydrogen bond acceptors, forming critical bonds with amino acid residues like Methionine. researchgate.netnih.gov Studies on 6-bromo quinazoline derivatives have shown hydrogen bonding and other important interactions with key residues in the EGFR active site, with calculated binding energies indicating strong affinity. nih.gov

Beyond EGFR, docking studies have identified other potential targets for quinazoline scaffolds. These include:

Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A: Investigated for their role in cell cycle regulation, making them attractive targets for anticancer agents. mdpi.com

Bacterial Enzymes: Such as S. aureus tyrosyl-tRNA synthetase, highlighting a potential antibacterial application for quinazoline hybrids. rsc.org

Viral Kinases: Including the human cytomegalovirus (HCMV) protein kinase pUL97, suggesting antiviral possibilities. fau.de

Other Enzymes: Such as Phosphodiesterase 7 (PDE7) and Acetylcholinesterase (AChE), indicating a broad range of potential therapeutic applications. mdpi.comnih.gov

These studies collectively demonstrate that the quinazoline scaffold can be adapted to fit into diverse binding pockets. The specific substitution pattern on the quinazoline ring, such as the bromo and chloromethyl groups in 7-Bromo-2-(chloromethyl)quinazoline, plays a critical role in determining the binding affinity and selectivity towards a particular target. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov

| Quinazoline Analogue Class | Target Protein | PDB ID | Key Findings from Docking Studies | Reference |

|---|---|---|---|---|

| 6-Bromo-quinazolin-4(3H)-one derivatives | Epidermal Growth Factor Receptor (EGFR) | 1M17 | Binding energies of -6.7 kcal/mol; hydrogen bonds and other interactions with key residues. | nih.gov |

| 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives | Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A | Not Specified | Models used to identify key structural requirements for inhibitory activity. | mdpi.com |

| Quinazolin-2,4-dione hybrids | S. aureus tyrosyl-tRNA synthetase | 1JIJ | Binding affinities were in line with in vitro antibacterial study results. | rsc.org |

| Substituted 4-hydrazinoquinazoline (B1199610) derivatives | Phosphodiesterase 7 (PDE7) | Not Specified | Interactions supported by conventional hydrogen bonds and π-π stacking patterns. | nih.gov |

| Quinazoline derivatives | HCMV protein kinase pUL97 | Not Specified | Simulations provided detailed insights into specific drug-target binding properties. | fau.de |

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is crucial for assessing the conformational landscape of the ligand and evaluating the stability of the ligand-protein complex predicted by docking. nih.gov

MD simulations have been applied to quinazoline-target complexes to validate docking results and gain deeper insights into binding stability. researchgate.netnih.gov In these studies, the docked complex is placed in a simulated physiological environment, typically a box of water molecules with physiological salt concentrations (e.g., using the TIP3P water model). nih.govfrontiersin.org The simulation then calculates the trajectory of the atoms over a set period (e.g., 100 nanoseconds). nih.gov

A key metric analyzed in MD simulations is the Root-Mean-Square Deviation (RMSD). researchgate.net The RMSD of the protein backbone and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the complex is in a stable conformation and that the ligand remains securely bound within the active site. researchgate.net For example, MD simulations performed on 6-bromo quinazoline derivatives bound to EGFR were used to assess the conformational stability of the enzyme-ligand system. researchgate.netnih.gov Similarly, MD studies on novel quinazoline derivatives as PDE7 inhibitors helped to confirm the stability of the binding modes predicted by docking. nih.govfrontiersin.org

These simulations provide a more realistic and robust assessment of the ligand's binding, helping to filter out docking poses that are not stable over time and confirming that the key interactions are maintained.

| Quinazoline Analogue System | Simulation Time | Key Findings from MD Simulations | Reference |

|---|---|---|---|

| 6-Bromo quinazoline derivatives with EGFR | 100 ns | Assessed the conformational stability of the enzyme-ligand complex by calculating RMSD values. | researchgate.netnih.gov |

| Novel quinazoline derivatives with PDE7 | Not Specified | MD simulations supported docking findings and provided a basis for understanding interaction patterns. | nih.govfrontiersin.org |

Quantitative Structure-Reactivity/Activity Relationship (QSRR/QSAR) Studies (Theoretical Basis)

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) studies are theoretical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by numerical values called "descriptors," determine its activity. researchgate.netnih.gov

These studies are essential for rational drug design, allowing researchers to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired effect. nih.gov Various types of molecular descriptors can be calculated, including:

Constitutional: Related to the basic molecular formula (e.g., number of atoms, molecular weight). nih.gov

Topological: Describing the connectivity of atoms in the molecule.

Physicochemical: Such as logP (lipophilicity) and molar refractivity. researchgate.net

Quantum-Chemical: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

For quinazoline derivatives, QSAR studies have been successfully employed to model their anticancer activity. nih.gov In one study, a model was developed that linked the cytotoxic activity of quinazoline derivatives to descriptors related to constitutional, functional, and charge characteristics. nih.gov In another, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used for 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives. mdpi.com These models generated 3D contour maps that visually represent regions where steric bulk or electrostatic charge would enhance or diminish activity, providing a clear guide for designing more potent inhibitors. mdpi.com

The statistical validity of a QSAR model is critical and is assessed using parameters like the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q² or r²cv), and the predictive squared correlation coefficient (r²pred). mdpi.com A robust and predictive model will have high values for these parameters, indicating a strong correlation and the ability to accurately predict the activity of external test compounds. mdpi.comnih.gov

| Quinazoline Analogue Class | Activity Modelled | QSAR Method | Key Statistical Results | Reference |

|---|---|---|---|---|

| Quinazoline derivatives | Cytotoxic activity against breast cancer cell line | Genetic algorithm-partial least-squares | Model identified constitutional, functional, and charge descriptors as significant. | nih.gov |

| 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives | CDK2/cyclin A inhibition | CoMFA | r²cv = 0.747, r² = 0.970, r²pred = 0.942 | mdpi.com |

| Quinazoline derivatives | Antitumor activity | 2D-QSAR | Identified lowest unoccupied molecular orbital energy and dipole moment as key descriptors. | researchgate.net |

| Quinazoline derivatives | Osteosarcoma activity | 3D-QSAR (COMSIA) | Q² = 0.63, R² = 0.987. Model was stable with strong predictive power. | nih.gov |

Mechanistic Investigations of Biological Activities of 7 Bromo 2 Chloromethyl Quinazoline Derivatives in Vitro

Enzyme Inhibition Mechanisms and Target Identification

Derivatives of 7-Bromo-2-(chloromethyl)quinazoline exert their biological effects by targeting and inhibiting a range of enzymes crucial for cell growth and survival. This targeted inhibition is a key aspect of their potential therapeutic applications.

Inhibition of Kinases (e.g., EGFR-TK, CDK4, HER2, VEGFR, c-Met)

The quinazoline (B50416) scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives have shown the ability to inhibit a variety of protein kinases that are often overactive in cancer cells. The substitution pattern on the quinazoline ring, including the presence of a bromine atom, can significantly influence this inhibitory activity.

Quinazolinone derivatives have been identified as potent inhibitors of several key kinases involved in oncogenesis, including Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Cyclin-Dependent Kinase 4 (CDK4), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met. nih.gov The development of drugs targeting these kinases, such as Gefitinib and Erlotinib, highlights the therapeutic importance of the quinazoline core. nih.gov

Research into 6-bromoquinazoline (B49647) derivatives has specifically demonstrated their potential as cytotoxic agents through the inhibition of EGFR. nih.gov For instance, the compound 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one has shown significant cytotoxic activity against the MCF-7 breast cancer cell line, being more potent than the established EGFR inhibitor, Erlotinib. nih.gov Furthermore, S-alkylated quinazolin-4(3H)-ones have been developed as dual inhibitors of both EGFR and VEGFR-2, indicating that a single quinazoline-based molecule can target multiple signaling pathways. mdpi.com

Table 1: Kinase Inhibition by Bromo-Quinazoline Derivatives

| Compound Class | Target Kinase(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Quinazolinone Derivatives | EGFR-TK, CDK4, HER2, VEGFR, c-Met | Anti-tumor activity | nih.gov |

| 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | EGFR | Potent cytotoxicity in MCF-7 cells | nih.gov |

| S-Alkylated quinazolin-4(3H)-ones | EGFR, VEGFR-2 | Dual inhibitory activity | mdpi.com |

Modulation of Other Enzymatic Activities (e.g., ALR2, HDAC, COX-2)

Beyond kinases, bromo-quinazoline derivatives have been shown to modulate the activity of other significant enzymes implicated in various disease states.

Aldose Reductase (ALR2): ALR2 is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. nih.gov A study on novel quinazolin-4(3H)-one derivatives featuring a 4-bromo-2-fluorobenzylidene moiety revealed potent and selective ALR2 inhibition. nih.gov One derivative, a cyclohexyl-substituted compound, was found to be a competitive inhibitor of ALR2 with a Ki of 0.064 μM, making it 15 times more effective than the standard inhibitor, Epalrestat. nih.gov

Histone Deacetylases (HDACs): HDACs are crucial regulators of gene expression, and their inhibition is a valid strategy in cancer therapy. nih.govnih.gov Novel 4-oxoquinazoline-based N-hydroxypropenamides have been developed as HDAC inhibitors. acs.org In this series, compounds with the functional group attached at position 7 of the quinazoline skeleton were generally more potent than those with substitution at position 6. acs.org This highlights the importance of the substitution pattern on the quinazoline ring for HDAC inhibitory activity. Some of these compounds showed potent inhibition of HDAC6 and exhibited cytotoxicity against several human cancer cell lines. acs.org

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in inflammatory conditions and various cancers. nih.gov Quinazolinone derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govresearchgate.net While much of the research has focused on various substitution patterns, the general quinazoline scaffold has been established as a viable starting point for developing COX-2 inhibitors with anti-inflammatory and analgesic properties. researchgate.net

Table 2: Modulation of Other Enzymes by Bromo-Quinazoline Derivatives

| Compound Class | Target Enzyme | Observed Effect | Reference(s) |

|---|---|---|---|

| Quinazolin-4(3H)-one derivatives with 4-bromo-2-fluorobenzylidene moiety | Aldose Reductase (ALR2) | Potent and selective inhibition | nih.gov |

| 7-Bromo-4-oxoquinazoline derivatives | Histone Deacetylases (HDACs) | Potent HDAC inhibition, particularly HDAC6 | acs.org |

| Quinazolinone derivatives | Cyclooxygenase-2 (COX-2) | Selective inhibition | nih.govresearchgate.net |

Cellular Processes and Pathway Modulation

The interaction of 7-Bromo-2-(chloromethyl)quinazoline derivatives with cellular machinery extends to the disruption of fundamental processes like cell division and survival, ultimately leading to anti-proliferative effects in vitro.

Induction of Cell Cycle Arrest (e.g., G2/M phase, S phase)

By interfering with key cellular processes, bromo-quinazoline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A key mechanism is the induction of cell cycle arrest, often at the G2/M or S phase. Current time information in Pasuruan, ID.

For instance, certain quinazolinone-based compounds developed as CDK2 inhibitors were found to cause cell cycle cessation at both the S phase and the G2/M phase in melanoma cell lines. nih.gov Furthermore, novel 4-oxoquinazoline-based HDAC inhibitors, derived from 7-bromo-4-oxoquinazolines, were shown to arrest colon cancer cells (SW620) at the G2/M phase. acs.org This arrest is often a prelude to apoptosis, or programmed cell death.

Mechanisms of Apoptosis Induction (e.g., Caspase Activation, PARP-1 Cleavage, Bcl-2/Bax Ratio)

Inducing apoptosis is a primary goal of many cancer therapies. Bromo-quinazoline derivatives have been shown to trigger this process through several well-defined molecular mechanisms.

The induction of apoptosis by these compounds is often characterized by the activation of caspases, a family of proteases central to the apoptotic pathway. nih.gov For example, the 4-oxoquinazoline-based HDAC inhibitors mentioned previously were found to strongly induce both early and late apoptosis. acs.org The apoptotic process initiated by various compounds, including some quinazoline derivatives, typically involves the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases such as caspase-3 and caspase-7. nih.gov

A key event in apoptosis is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) by activated caspases, a hallmark of cells undergoing programmed cell death. nih.gov Additionally, the regulation of apoptosis is tightly controlled by the balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.gov A shift in the Bcl-2/Bax ratio in favor of Bax promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. mdpi.com Studies on compounds with similar mechanisms have shown that they can increase the expression of Bax while decreasing Bcl-2, thereby driving the cell towards apoptosis. mdpi.com

Table 3: Cellular Processes Modulated by Bromo-Quinazoline Derivatives

| Cellular Process | Specific Effect | Compound Class/Context | Reference(s) |

|---|---|---|---|

| Microtubule Dynamics | Inhibition of tubulin polymerization | 4-Biarylaminoquinazolines | nih.gov |

| Cell Cycle Arrest | Arrest at G2/M phase | 4-Oxoquinazoline-based HDAC inhibitors | acs.org |

| Cell Cycle Arrest | Arrest at S and G2/M phase | Quinazolinone-based CDK2 inhibitors | nih.gov |

| Apoptosis Induction | Induction of early and late apoptosis | 4-Oxoquinazoline-based HDAC inhibitors | acs.org |

| Apoptosis Induction | Caspase activation, altered Bcl-2/Bax ratio | General mechanism for apoptosis-inducing agents | nih.govmdpi.com |

Molecular Interactions with Biological Macromolecules

The biological activity of quinazoline derivatives is intrinsically linked to their ability to interact with various biological macromolecules. These interactions, which are governed by the three-dimensional structure and electronic properties of the molecule, can lead to the modulation of cellular processes. This section delves into the binding site analysis of quinazoline derivatives with key protein targets and examines the structure-activity relationships at a mechanistic level.

Binding Site Analysis with Target Proteins (e.g., Tubulin, Receptors)

Quinazoline derivatives have been identified as potent inhibitors of several protein targets, including tubulin and various receptors. The specific interactions within the binding pockets of these proteins are crucial for their inhibitory activity.

Tubulin:

A number of quinazoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.govnih.gov This interaction disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov For instance, a series of novel quinazoline derivatives were designed to target this site, with compound Q19 demonstrating potent antiproliferative activity against the HT-29 human colon cancer cell line. nih.gov Further studies revealed that Q19 effectively inhibited microtubule polymerization by binding to the colchicine site on tubulin. nih.gov

The binding mode within the colchicine site often involves the quinazoline scaffold making key interactions with amino acid residues. While specific binding data for 7-bromo-2-(chloromethyl)quinazoline is not available, studies on related compounds, such as 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones, have shown that the aromatic rings of the quinazoline moiety superimpose well within the binding site. nih.gov The nature and orientation of substituents on the quinazoline ring are critical for maintaining the optimal binding conformation.

Receptors:

Quinazoline derivatives have also been investigated as antagonists for various receptors, including adenosine (B11128) receptors (ARs). nih.gov Specifically, 4-methylquinazoline (B149083) derivatives have been identified as AR antagonists. nih.gov Research into a series of 4-substituted quinazolines indicated that while many derivatives bind to A1, A2A, and A2B adenosine receptors in the micromolar range, selectivity can be achieved through specific substitution patterns. nih.gov For example, the quinazoline N3 was found to be important for recognition by the A2B receptor. nih.gov

Substitutions at various positions on the quinazoline ring influence receptor affinity and selectivity. For instance, a 7-methyl group was present in a compound that displayed a low degree of selectivity for the A2B receptor, suggesting that substitution at the 7-position, such as the bromo group in 7-bromo-2-(chloromethyl)quinazoline, could significantly impact receptor binding. nih.gov

Structure-Activity Relationship (SAR) at the Mechanistic Level

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. Structure-activity relationship (SAR) studies provide valuable insights into the molecular features required for potent and selective activity.

Substitutions at the 2-position:

The substituent at the 2-position of the quinazoline ring plays a crucial role in determining the compound's biological activity. In a series of 2-substituted quinazolines developed as antibacterial agents, the nature of the substituent at this position was found to be critical. acs.orgnih.gov For example, modifications to the linker attached to the 2-position could lead to a complete loss of antibacterial activity. acs.org Similarly, for quinazoline-based tubulin inhibitors, the type of substituent at the 2-position is related to the molecule's antitumor activity. nih.gov Derivatives with a 2-methoxy group or a longer side chain at this position showed reduced potency. nih.gov The chloromethyl group at the 2-position of 7-bromo-2-(chloromethyl)quinazoline is a reactive electrophilic moiety, suggesting a potential for covalent interaction with nucleophilic residues in a target binding site, which would represent a distinct mechanistic feature.

Substitutions at the 7-position:

The 7-position of the quinazoline ring is a key site for modification to modulate biological activity. Halogen substituents at this position are common in bioactive quinazoline derivatives. For instance, the insertion of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of the quinazoline core in a series of 4-anilino-quinazoline derivatives led to potent dual EGFR/VEGFR2 inhibitors. mdpi.com In the context of adenosine receptor antagonists, a 7-methyl group was found in a compound with some selectivity for the A2B receptor, while other analogues substituted at the 7-position were not A2B-selective. nih.gov The presence of a bromine atom at the 7-position, as in the title compound, would introduce a significant electronic and steric effect, which could influence binding affinity and selectivity for various protein targets.

The table below summarizes the impact of substitutions on the biological activity of quinazoline derivatives based on findings from related compounds.

| Compound Class | Target | Key Substituent Position(s) | Observed Effect on Activity | Reference(s) |

| 2-Substituted Quinazolines | Bacterial RNA | 2-position | Modification of the linker at C2 can lead to loss of activity. | acs.orgnih.gov |

| Quinazoline Derivatives | Tubulin (Colchicine Site) | 2-position | Methoxy or longer side chains at C2 reduce potency. | nih.gov |

| 4-Substituted Quinazolines | Adenosine Receptors | 7-position, N3 | A 7-methyl group influenced A2B receptor selectivity. The N3 position is important for A2B recognition. | nih.gov |

| 4-Anilino-quinazolines | EGFR/VEGFR2 | 7-position | Introduction of a nitro-triazole motif at C7 resulted in potent dual inhibitors. | mdpi.com |

Q & A

Q. What are the optimized synthetic routes for 7-bromo-2-(chloromethyl)quinazoline, and how do reaction conditions influence yield?

The synthesis of 7-bromo-2-(chloromethyl)quinazoline typically involves halogenation and functionalization of the quinazoline core. A common approach is to start with a pre-functionalized quinazoline derivative, such as 7-bromoquinazoline, followed by chloromethylation using reagents like chloromethyl ethers or chloroacetyl chloride under controlled conditions . Key parameters affecting yield include:

- Temperature : Reactions often require reflux in solvents like ethanol or DMF to activate intermediates .

- Catalysts : Bases such as K₂CO₃ are critical for deprotonation during substitution reactions .

- Purification : Column chromatography or recrystallization from ethanol is recommended to isolate high-purity products .

Q. How can researchers characterize 7-bromo-2-(chloromethyl)quinazoline using spectroscopic and chromatographic methods?

- NMR : The chloromethyl (–CH₂Cl) group typically appears as a singlet at ~4.6–5.0 ppm in ¹H-NMR, while the quinazoline aromatic protons resonate between 7.5–8.5 ppm .

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) should confirm the molecular ion peak at m/z 271.956 (C₉H₆BrClN₂) .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm is effective for purity assessment, using acetonitrile/water gradients .

Q. What safety protocols are essential for handling 7-bromo-2-(chloromethyl)quinazoline in the laboratory?

- Carcinogenicity Mitigation : Chloromethyl derivatives are suspected carcinogens. Use fume hoods, gloves, and closed systems to minimize exposure .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources or reactive metals (e.g., aluminum) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl (–CH₂Cl) moiety acts as a versatile electrophile, enabling:

- Alkylation : Reacts with amines (e.g., piperazine) to form secondary amines for drug candidates .

- Cross-Coupling : Participates in Suzuki-Miyaura reactions when paired with palladium catalysts, expanding structural diversity .

- Stability Challenges : Hydrolysis in aqueous media can form hydroxymethyl byproducts, requiring anhydrous conditions for optimal stability .

Q. What contradictory findings exist regarding the biological activity of 7-bromo-2-(chloromethyl)quinazoline derivatives?

- Antimicrobial vs. Cytotoxicity : Some derivatives show potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus), but cytotoxicity in mammalian cells (IC₅₀: <10 µM) limits therapeutic potential .

- Receptor Selectivity : While 2-(chloromethyl)quinazolines exhibit H₄ receptor antagonism (Ki: 15 nM), bromo-substituted analogs may reduce affinity due to steric hindrance .

Q. What computational strategies can predict the binding affinity of 7-bromo-2-(chloromethyl)quinazoline to kinase targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). The bromo group may occupy hydrophobic pockets, while the chloromethyl side chain forms hydrogen bonds with catalytic lysines .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis validation .

Q. How can researchers resolve discrepancies in reported synthetic yields across studies?

- Parameter Optimization : Re-evaluate solvent polarity (e.g., DMF vs. THF) and stoichiometry of chloromethylation agents .

- Byproduct Analysis : Use LC-MS to detect intermediates like 7-bromo-2-hydroxymethylquinazoline, which may form via hydrolysis .

Methodological Tables

Q. Table 1. Comparative Yields of 7-Bromo-2-(chloromethyl)quinazoline Under Different Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | 80 | K₂CO₃ | 62 | |

| DMF | 120 | None | 45 | |

| Acetonitrile | 60 | NaH | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.